2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate
Overview
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate is a chemical compound that belongs to the class of quinoline derivatives. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with trimethyl groups and a nicotinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as the catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields and reducing recovery costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its role as a lipid peroxidation inhibitor and progesterone agonist/antagonist.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl methacrylate
- 2,6-Dihydro-2,2,4-trimethyl-6-quinolone
Uniqueness
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate stands out due to its unique combination of a quinoline ring with a nicotinate moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from industrial antioxidants to potential therapeutic agents, highlights its significance in scientific research and industry.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-18(2,3)20-16-7-6-14(9-15(12)16)22-17(21)13-5-4-8-19-11-13/h4-11,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYKLGSCKHCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CN=CC=C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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